Benzyl 7,7-difluoro-2,5-diazabicyclo[4.1.0]heptane-2-carboxylate;2,2,2-trifluoroacetic acid
Description
Benzyl 7,7-difluoro-2,5-diazabicyclo[4.1.0]heptane-2-carboxylate;2,2,2-trifluoroacetic acid (CAS 2832471-05-1) is a bicyclic compound featuring a strained norbornane-like structure with two nitrogen atoms (2,5-diaza) and two fluorine atoms at the 7,7-positions. The benzyl carboxylate group provides steric and electronic stabilization, while the trifluoroacetic acid (TFA) serves as a counterion to enhance solubility and crystallinity . This compound is listed under synonyms such as PS-16563 and F78124 and is commercially available for pharmaceutical and synthetic chemistry applications .
Properties
Molecular Formula |
C15H15F5N2O4 |
|---|---|
Molecular Weight |
382.28 g/mol |
IUPAC Name |
benzyl 7,7-difluoro-2,5-diazabicyclo[4.1.0]heptane-2-carboxylate;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C13H14F2N2O2.C2HF3O2/c14-13(15)10-11(13)17(7-6-16-10)12(18)19-8-9-4-2-1-3-5-9;3-2(4,5)1(6)7/h1-5,10-11,16H,6-8H2;(H,6,7) |
InChI Key |
CDNUUQWHVXONQS-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C2C(C2(F)F)N1)C(=O)OCC3=CC=CC=C3.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of Benzyl 7,7-difluoro-2,5-diazabicyclo[4.1.0]heptane-2-carboxylate;2,2,2-trifluoroacetic acid
Key Synthetic Steps and Conditions
Formation of 2,5-Diazabicyclo[4.1.0]heptane Core
- Starting from 1,2-cyclopropanedicarboxylic acid derivatives or nitrile precursors, the bicyclic core is formed via intramolecular cyclization.
- Protection of nitrogen atoms with benzyl groups facilitates selective functionalization and purification.
- Literature reports methods involving sodium hexanethyldisilazide as a base for double ring closure to yield 3-benzyl-2-cyano-3-azabicyclo[3.1.0]hexane analogs, which are structurally related to the target compound.
Esterification to Benzyl Carboxylate
- The carboxylic acid function at position 2 is protected as the benzyl ester to enhance stability and facilitate purification.
- Benzyl esters are commonly prepared by reaction of the acid with benzyl alcohol under acidic conditions or via benzyl bromide alkylation in the presence of a base.
- The benzyl protecting group can be removed later by hydrogenolysis if needed.
Salt Formation with 2,2,2-Trifluoroacetic Acid
- The final compound is isolated as a salt with 2,2,2-trifluoroacetic acid, which improves solubility and stability.
- This step involves mixing the benzyl 7,7-difluoro-2,5-diazabicyclo[4.1.0]heptane-2-carboxylate with trifluoroacetic acid under controlled conditions.
Data Tables Summarizing Preparation Parameters
| Step | Reaction Type | Starting Material/Intermediate | Reagents/Conditions | Product/Intermediate | Notes |
|---|---|---|---|---|---|
| 1 | Cyclization | 1,2-Cyclopropanedicarboxylic acid derivatives | Sodium hexanethyldisilazide, base | 3-Benzyl-2-cyano-3-azabicyclo[3.1.0]hexane | Nitrogen protection by benzyl group |
| 2 | Fluorination | Bicyclic amine precursor | Electrophilic fluorinating agents or difluorocarbene | 7,7-Difluoro substituted bicyclic amine | Specific fluorination conditions vary |
| 3 | Esterification | 7,7-Difluoro-2,5-diazabicycloheptane-2-carboxylic acid | Benzyl alcohol, acid catalyst or benzyl bromide, base | Benzyl 7,7-difluoro-2,5-diazabicycloheptane-2-carboxylate | Benzyl ester protects carboxyl group |
| 4 | Salt formation | Benzyl ester compound | 2,2,2-Trifluoroacetic acid | Benzyl 7,7-difluoro-2,5-diazabicycloheptane-2-carboxylate;2,2,2-trifluoroacetic acid salt | Enhances solubility and stability |
Comparative Analysis with Structurally Related Compounds
| Compound Name | Molecular Formula | Key Structural Differences | Implications for Synthesis and Properties |
|---|---|---|---|
| Benzyl (1S,4S)-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate | C13H16N2O2 | Lacks fluorine substituents; different bicyclic framework | Simpler synthesis; less lipophilic and reactive |
| 7-Fluoro-2,5-diazabicyclo[4.1.0]heptan-2-carboxylic acid | C8H10FNO3 | Single fluorine atom; no benzyl ester | Easier fluorination; different solubility and reactivity |
| 6-Amino-3-benzylazabicyclo[3.3.0]octan-3-one | C14H18N2O | Different bicyclic framework; contains amino group | Different synthetic route; altered biological activity |
This comparison highlights the synthetic complexity introduced by the geminal difluoro substitution and benzyl ester protection in the target compound, which confer unique chemical and biological properties.
Chemical Reactions Analysis
Types of Reactions
Benzyl 7,7-difluoro-2,5-diazabicyclo[4.1.0]heptane-2-carboxylate;2,2,2-trifluoroacetic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles such as amines or thiols replace the benzyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions typically result in the formation of new benzyl derivatives.
Scientific Research Applications
Benzyl 7,7-difluoro-2,5-diazabicyclo[4.1.0]heptane-2-carboxylate;2,2,2-trifluoroacetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of Benzyl 7,7-difluoro-2,5-diazabicyclo[4.1.0]heptane-2-carboxylate;2,2,2-trifluoroacetic acid involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to enzymes or receptors, modulating their activity. The presence of fluorine atoms enhances its binding affinity and stability, making it a valuable tool in biochemical studies.
Comparison with Similar Compounds
N-(2,5-Difluorophenyl)-4,7,7-Trimethyl-3-Oxobicyclo[2.2.1]heptane-1-Carboxamide (CAS 727686-07-9)
- Structural Differences: Core Structure: Bicyclo[2.2.1]heptane (norbornane) vs. bicyclo[4.1.0]heptane (norbornene analog). Substituents: Contains a carboxamide group linked to a 2,5-difluorophenyl moiety and an oxo group at position 3, unlike the diaza and benzyl carboxylate groups in the target compound.
(2S,5R,6R)-6-{...}-3,3-Dimethyl-7-Oxo-4-Thia-1-Azabicyclo[3.2.0]heptane-2-Carboxylic Acid
- Structural Differences :
- Core Structure: Bicyclo[3.2.0]heptane with sulfur (4-thia) and nitrogen (1-aza) heteroatoms vs. nitrogen-only diazabicyclo[4.1.0] core.
- Functional Groups: Contains an oxo group and methyl substituents, unlike the difluoro and benzyl carboxylate groups in the target compound.
- Chiral Centers: Multiple stereocenters (2S,5R,6R) confer specificity in antibiotic activity, whereas the target compound lacks defined stereochemical complexity .
- Functional Implications :
Comparative Data Table
Role of Trifluoroacetic Acid (TFA) in Comparative Context
TFA (CAS 76-05-1) is widely used as a counterion to improve solubility and purification in synthetic chemistry. In the target compound, TFA stabilizes the diazabicyclo core via ionic interactions, a strategy also employed in peptide synthesis and other salt forms (e.g., hydrochlorides). However, TFA’s strong acidity can complicate purification in sensitive reactions compared to milder acids like acetic acid .
Biological Activity
Benzyl 7,7-difluoro-2,5-diazabicyclo[4.1.0]heptane-2-carboxylate; 2,2,2-trifluoroacetic acid is a complex organic compound characterized by its unique bicyclic structure and the presence of multiple fluorine substituents. This compound has garnered attention for its potential biological activity and applications in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 382.28 g/mol. The presence of fluorine atoms significantly influences its properties, enhancing lipophilicity and reactivity, which are crucial for biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 382.28 g/mol |
| IUPAC Name | Benzyl 7,7-difluoro-2,5-diazabicyclo[4.1.0]heptane-2-carboxylate; 2,2,2-trifluoroacetic acid |
| CAS Number | 2832471-05-1 |
The biological activity of Benzyl 7,7-difluoro-2,5-diazabicyclo[4.1.0]heptane-2-carboxylate is primarily attributed to its ability to interact with specific molecular targets within biological systems. The unique structure allows it to bind to enzymes or receptors, modulating their activity effectively. The fluorinated groups enhance binding affinity and stability, making it a valuable candidate for further pharmacological studies.
Antiproliferative Effects
Recent studies have demonstrated the antiproliferative effects of compounds structurally related to Benzyl 7,7-difluoro-2,5-diazabicyclo[4.1.0]heptane-2-carboxylate against various cancer cell lines. For instance:
- A study examined Michael adducts of related bicyclic structures and reported significant antiproliferative activity against human cervical cancer cell lines (HeLa and CaSki) with IC50 values lower than those observed for standard chemotherapeutics like Cisplatin and Paclitaxel .
Case Studies
- In Vitro Studies :
- Compounds derived from the bicyclic framework exhibited potent antiproliferative activity with IC50 values indicating effective inhibition of cancer cell proliferation without inducing necrosis in normal lymphocytes .
- Mechanistic studies revealed that these compounds could induce apoptosis through caspase-3 activation and arrest the cell cycle at the G1 phase in sensitive cancer cells.
Comparative Analysis with Similar Compounds
To better understand the potential advantages of Benzyl 7,7-difluoro-2,5-diazabicyclo[4.1.0]heptane-2-carboxylate in biological applications, we can compare it with structurally similar compounds:
| Compound Name | Molecular Formula | Key Differences |
|---|---|---|
| Benzyl (1S,4S)-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate | Lacks fluorine substituents; different bicyclic structure | |
| 7-Fluoro-2,5-diazabicyclo[4.1.0]heptan-2-carboxylic acid | Contains only one fluorine atom; lacks benzyl group | |
| 6-Amino-3-benzylazabicyclo[3.3.0]octan-3-one | Different bicyclic framework; contains an amino group |
This table illustrates how the unique fluorinated structure of Benzyl 7,7-difluoro-2,5-diazabicyclo[4.1.0]heptane-2-carboxylate may provide enhanced biological activity due to improved lipophilicity and reactivity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
